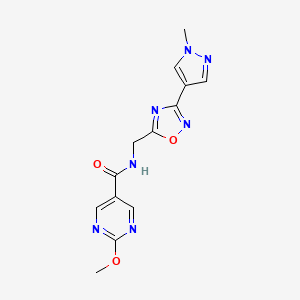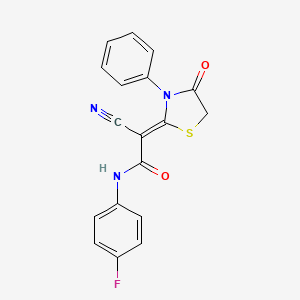
(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H25N7OS and its molecular weight is 423.54. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DPP IV Inhibitors and Diabetes Mellitus Treatment
The compound's pyrimidine and piperazine elements suggest potential as DPP IV inhibitors, relevant in type 2 diabetes mellitus (T2DM) treatment. DPP IV inhibitors enhance insulin secretion by preventing the inactivation of incretin hormones. Research on DPP IV inhibitors highlights the ongoing search for novel compounds to manage T2DM effectively, underlining the importance of molecules with pyrimidine and piperazine structures in developing antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
CNS Acting Drugs Development
The structural features of the compound, including the piperazine and pyrimidine rings, are significant in synthesizing central nervous system (CNS) acting drugs. Heterocycles containing nitrogen, sulfur, and oxygen atoms are crucial in developing compounds with potential CNS activity. This underscores the importance of exploring such structures for novel CNS pharmacotherapies (Saganuwan, 2017).
Catalysis and Synthetic Chemistry
The compound's structural complexity, including the pyrimidine scaffold, is relevant in catalysis and synthetic chemistry for developing pharmacologically active molecules. Hybrid catalysts utilizing pyrimidine structures have shown significant potential in synthesizing complex molecules, indicating the broader applicability of such compounds in medicinal chemistry and drug development processes (Parmar, Vala, & Patel, 2023).
Anti-Colorectal Cancer Activity
Quinazoline derivatives, structurally related to the discussed compound, have demonstrated anticancer properties, particularly against colorectal cancer. These derivatives' ability to modulate gene and protein expression involved in cancer progression highlights the therapeutic potential of compounds with similar structural features in oncology (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
Optoelectronic Materials
Compounds with quinazoline and pyrimidine structures have found applications beyond medicinal chemistry, including in optoelectronic materials. Their incorporation into π-extended conjugated systems has opened avenues for creating novel materials for electronic devices, highlighting the versatile applications of such compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7OS/c29-21(17-13-16(24-25-17)18-5-4-12-30-18)28-10-8-27(9-11-28)20-14-19(22-15-23-20)26-6-2-1-3-7-26/h4-5,12-15H,1-3,6-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQFPNWQUYCFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=NNC(=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

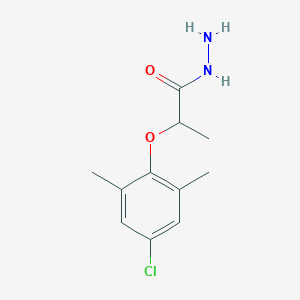
![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2703373.png)
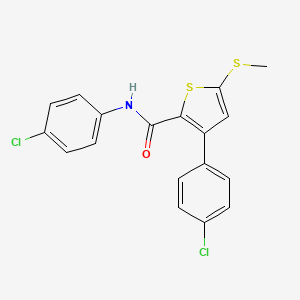

![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2703377.png)


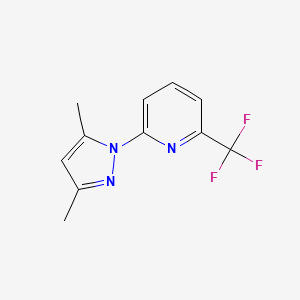
![5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B2703385.png)
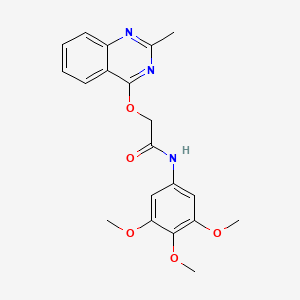
![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2703387.png)
